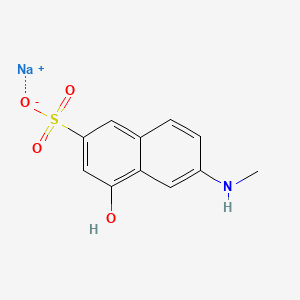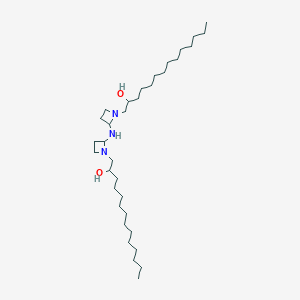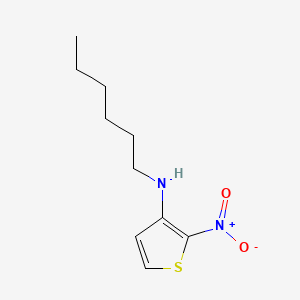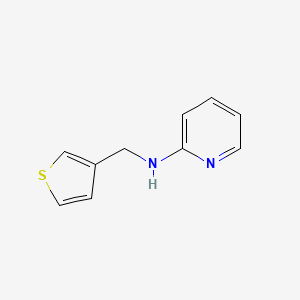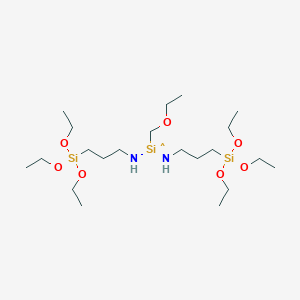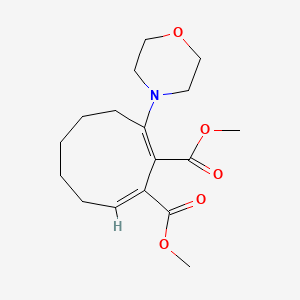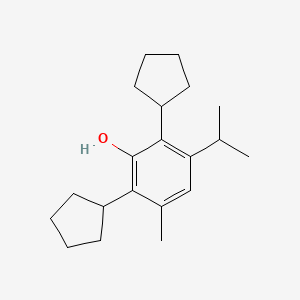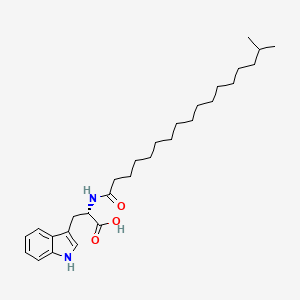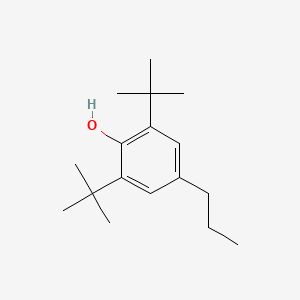
2,6-Di-tert-butyl-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-propylphenol is an organic compound belonging to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups and a propyl group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butyl-4-propylphenol can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of phenol with isobutene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures and under anhydrous conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate large volumes, and continuous flow reactors are often used to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone methides.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone methides.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-propylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Mécanisme D'action
The antioxidant properties of 2,6-Di-tert-butyl-4-propylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound acts as a radical scavenger, preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl group plays a crucial role in this mechanism by forming stable phenoxyl radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butylphenol
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 2,4-Di-tert-butylphenol
Uniqueness
2,6-Di-tert-butyl-4-propylphenol is unique due to the presence of the propyl group, which enhances its lipophilicity and potentially its antioxidant efficacy compared to other similar compounds. This structural difference can influence its solubility, reactivity, and overall performance in various applications .
Propriétés
Numéro CAS |
4973-24-4 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-propylphenol |
InChI |
InChI=1S/C17H28O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,8-9H2,1-7H3 |
Clé InChI |
STHGHFNAPPFPQV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


